1-(hydroxymethyl)cyclobutane-1-carbonitrile
Overview
Description
1-(hydroxymethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol. It is widely used in various scientific experiments and has significant applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile involves several synthetic routes and reaction conditions. One common method includes the reaction of cyclobutanone with hydroxylamine to form the oxime, followed by dehydration to yield the nitrile . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(hydroxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .
Scientific Research Applications
1-(hydroxymethyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(hydroxymethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo nucleophilic addition reactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(hydroxymethyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(Hydroxymethyl)cyclopropanecarbonitrile: This compound has a similar structure but with a three-membered cyclopropane ring instead of a four-membered cyclobutane ring.
1-(Hydroxymethyl)cyclopentanecarbonitrile: This compound has a five-membered cyclopentane ring and exhibits different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(hydroxymethyl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHIMDMICMIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956531-83-2 | |
Record name | 1-(hydroxymethyl)cyclobutane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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